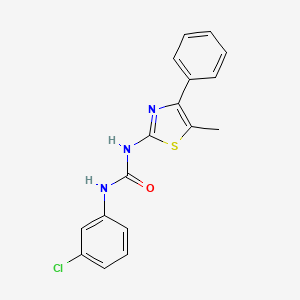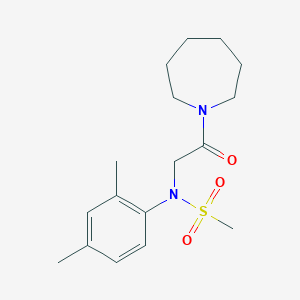
3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate
Vue d'ensemble
Description
3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate, also known as FPhOCA, is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various research fields.
Applications De Recherche Scientifique
3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate has been found to have potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mécanisme D'action
The mechanism of action of 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. This compound has also been shown to reduce the levels of lipid peroxidation and increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in good yield. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. This compound can also be further modified to improve its solubility and selectivity towards specific targets. Additionally, this compound can be explored for its potential use in imaging and diagnostic applications.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and optimize its use in research and development.
Méthodes De Synthèse
3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate can be synthesized by the reaction of 2-fluorophenol and ethyl 4-chloro-3-oxobutanoate in the presence of potassium carbonate and catalytic amounts of copper(II) acetate. The product is then treated with acetic anhydride to obtain this compound in good yield and purity.
Propriétés
IUPAC Name |
[3-(2-fluorophenoxy)-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO5/c1-10(19)22-11-6-7-12-15(8-11)21-9-16(17(12)20)23-14-5-3-2-4-13(14)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWWSRKILKZJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160433 | |
| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-fluorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137988-08-0 | |
| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-fluorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-fluorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)


![N-(3-acetylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5863659.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B5863674.png)


![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5863702.png)
![N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5863710.png)


